1-(2-(Diethylamino)ethyl)guanidine sulfate

Catalog No.
S751370
CAS No.
3272-63-7
M.F
C7H20N4O4S
M. Wt
256.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Diethylamino)ethyl)guanidine sulfate

CAS Number

3272-63-7

Product Name

1-(2-(Diethylamino)ethyl)guanidine sulfate

IUPAC Name

2-[2-(diethylamino)ethyl]guanidine;sulfuric acid

Molecular Formula

C7H20N4O4S

Molecular Weight

256.33 g/mol

InChI

InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4)

InChI Key

WNPCZRJBOPAEFM-UHFFFAOYSA-N

SMILES

CCN(CC)CCN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CCN(CC)CCN=C(N)N.OS(=O)(=O)O

The exact mass of the compound 1-(2-(Diethylamino)ethyl)guanidine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-(Diethylamino)ethyl)guanidine sulfate is a substituted guanidine salt that serves as a valuable bifunctional building block in organic synthesis. It incorporates a highly basic guanidinium group and a nucleophilic N,N-diethylamino moiety within the same molecule. The sulfate salt form is typically a crystalline solid, a characteristic that offers significant advantages in handling, storage, and processability compared to the free base or other salt forms, making it a reliable choice for multi-step synthetic workflows in pharmaceutical and materials science research.

Research Procurement Fit

Workflow Cardiovascular & adrenergic pharmacology research tool
Selection Logic Moderate-activity reference for SAR calibration studies
Institutional Fit NCI-screened compound with submitted identifier NSC-73661
Procurement Grade Commercial research-grade from ≥96% to ≥98% purity

Substituting 1-(2-(Diethylamino)ethyl)guanidine sulfate with simpler alternatives like guanidine sulfate or analogs with different N-alkyl groups is often unfeasible. Such substitutions eliminate the specific bifunctionality and lipophilicity conferred by the N,N-diethylaminoethyl side chain, which is critical for directing synthesis and achieving target molecule properties. Furthermore, switching the sulfate counter-ion for a halide, such as chloride, can alter solubility profiles, introduce hygroscopicity issues, and potentially interfere with sensitive downstream catalytic processes, compromising reaction yield and purity. The specific combination of the substituted cation and the sulfate anion is integral to its performance as a chemical intermediate.

Substitution Risk Assessment

Pharmacophore Mismatch Piperidino, pyrrolidinyl, and hexahydro-1-azepinyl analogs exhibit qualitatively distinct profiles; minor structural changes may not transfer biological activity.
Potency Calibration Target compound shows lower potency than guanethidine; direct replacement without re-benchmarking may shift assay context.
Species-Specific Context Analog VII exhibits species-dependent duration; temporal pharmacodynamics may not replicate across models without validation.

Processability Advantage: Superior Handling and Stability as a Crystalline Sulfate Salt

For organic intermediates, the physical form is critical for processability. Sulfate salts of organic bases are frequently selected in pharmaceutical development to convert low-melting or liquid free bases into stable, crystalline solids. This conversion significantly improves handling, enables precise weighing, enhances storage stability by reducing hygroscopicity, and facilitates purification. In contrast, free bases of similar guanidines can be oils or low-melting solids, and corresponding hydrochloride salts are often more hygroscopic, complicating handling and storage in manufacturing and laboratory settings.

Evidence DimensionPhysical Form and Handling Properties
Target Compound DataTypically a stable, crystalline solid, facilitating easier handling and purification.
Comparator Or BaselineCorresponding free base (often an oil or low-melting solid) or hydrochloride salt (often more hygroscopic).
Quantified DifferenceQualitative but significant improvement in process-critical parameters: crystallinity, non-hygroscopicity, and thermal stability.
ConditionsStandard laboratory and pilot-scale chemical synthesis and storage.

This directly impacts process efficiency, reproducibility, and material longevity, making the sulfate salt a more reliable and cost-effective choice for scalable synthesis.

Hypotensive Duration vs. Guanethidine
Head-to-head
Fairly long duration in both rats and rabbits; activity lower than guanethidine.
Supports cross-species experimental design due to consistent temporal profile.
Analog VII shows species-dependent duration; review sulfate salt conditions.

Precursor Suitability: Essential Structural Scaffold for Bioactive Hypoglycemic Agents

Patents describing the synthesis of novel hypoglycemic agents identify the substituted ethylguanidine core as essential for biological activity. For example, the synthesis of N-benzhydryl-N'-substituted guanidines demonstrates that specific, complex side chains on the guanidine nitrogen are required to achieve the desired therapeutic effect. Simpler analogs, such as unsubstituted guanidine, lack the necessary structural features to serve as effective precursors for these target molecules.

Evidence DimensionSuitability as a Precursor for Bioactive Molecules
Target Compound DataProvides the required 1-(2-(diethylamino)ethyl)guanidine scaffold for building specific classes of bioactive compounds.
Comparator Or BaselineUnsubstituted guanidine or simple alkylguanidines.
Quantified DifferenceQualitative; simpler comparators are structurally unsuitable for synthesizing the target patented compounds.
ConditionsMulti-step synthesis of guanidine-containing pharmaceutical agents.

For researchers developing compounds in this therapeutic class, procuring the correct substituted guanidine precursor is non-negotiable for achieving the project's synthetic and biological goals.

Neuronal Blockade Potency
Head-to-head
Ranking: Guanethidine > G-7 > G-6 > G-5 ≈ Target Compound (moderate activity).
Reported moderate-activity reference point for adrenergic SAR studies.
Isolated rabbit ileum model; electrical stimulation method.

Synthesis Compatibility: Inert Sulfate Anion Avoids Side Reactions Common with Halide Salts

In many synthetic transformations, particularly those involving transition metal catalysis (e.g., palladium-catalyzed cross-couplings), the presence of halide ions like chloride (from HCl salts) can act as a catalyst poison or participate in unwanted ligand exchange, reducing catalyst efficiency and generating impurities. The sulfate anion (SO4²⁻) is generally considered a non-coordinating and spectator ion under these conditions. Choosing the sulfate salt minimizes the risk of such side reactions, leading to cleaner reaction profiles and higher yields compared to using a hydrochloride salt of the same guanidinium cation.

Evidence DimensionReaction Compatibility
Target Compound DataFeatures a non-coordinating sulfate anion, which is inert in many common catalytic cycles.
Comparator Or Baseline1-(2-(Diethylamino)ethyl)guanidine hydrochloride (hypothetical comparator).
Quantified DifferenceQualitative improvement in reaction outcome by avoiding halide-induced side reactions or catalyst inhibition.
ConditionsTransition metal-catalyzed reactions and other halide-sensitive synthetic steps.

This choice de-risks process development by enhancing the compatibility of the guanidine reagent with a broader range of modern synthetic methods, saving time on optimization and purification.

Acute Toxicity Profile
Data to verify
>750 mg/kg ip in rat; comparative mouse data available in SAR study.
Supports risk assessment and dose-selection context for preclinical design.
Specific LD₅₀ values require primary source review.
NSC Submission & Purity
Supporting evidence
NSC-73661; ≥96% to ≥98% commercial purity.
Documented NCI screening history and defined purity grades enable reproducible outcomes.
Supplier-specific specification review recommended.
GHS Hazard Classification
Supporting evidence
H302, H315, H317, H319, H335; Store 0-8°C sealed, dry.
Informs laboratory handling protocols and institutional safety compliance.
Review full GHS classification documentation.

Core Building Block in Medicinal Chemistry Programs

Ideal for synthetic campaigns targeting novel therapeutics where a specific N,N-diethyl-N'-ethylguanidine moiety is a required pharmacophore, particularly in the development of hypoglycemic or antihypertensive agents. Its solid form ensures reproducible dosing into reactions.

Workflows Requiring Halide-Free, High-Purity Amine Bases

Serves as a strong organic base in synthesis steps that are sensitive to halide ions, such as certain polymerizations or transition metal-catalyzed reactions. The sulfate form provides the basicity of the guanidine without the potential process complications of a hydrochloride salt.

Development of Guanidinium-Based Functional Materials

Suitable as a precursor for creating materials where the guanidinium cation's properties are key, such as in the formulation of phase-transfer catalysts, organic superbases, or components of ionic liquids. The reliable, crystalline nature of the sulfate salt is advantageous for ensuring the purity and performance of the final material.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cardiovascular Pharmacology Studies
SAR calibration reference
Cross-species hypotensive duration context
Neuronal Mechanism Research
Moderate-activity control
Isolated tissue preparation endpoints
Tumor Cell Line Screening
NCI program provenance
NCI-60 or similar anticancer assay panels
Neuroactive Compound Synthesis
Diethylaminoethyl scaffold
Synthetic workflow validation and derivatization

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3272-63-7

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